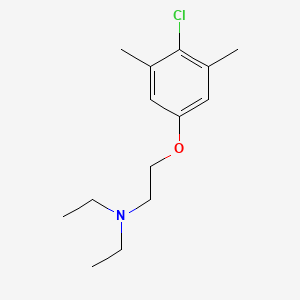
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine, also known as Clophedianol, is a chemical compound that has been used for its antitussive properties. It is a member of the phenothiazine family and has been synthesized through various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine is not fully understood. However, it is believed to work by suppressing the cough reflex in the central nervous system. It may also work by blocking the action of histamine, which is involved in the cough reflex.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the number of coughs in animal models, indicating its antitussive properties. It has also been shown to reduce the severity of coughs and to improve lung function in patients with respiratory diseases. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been shown to have analgesic properties and to reduce the symptoms of motion sickness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has a number of advantages for use in lab experiments. It is readily available and can be synthesized through various methods. Additionally, it has been extensively studied for its antitussive properties, making it a useful tool in the study of cough reflexes. However, there are also limitations to its use. 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been shown to have potential side effects, such as drowsiness and dizziness, which can affect the results of lab experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
For research include further investigation of its mechanism of action and potential applications in the treatment of respiratory diseases and as an analgesic.
Métodos De Síntesis
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine can be synthesized through various methods, including the reaction of 4-chloro-3,5-dimethylphenol with diethylamine in the presence of a catalyst. The reaction yields 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine. Another method involves the reaction of 2-chloro-4,6-dimethylphenol with diethylamine in the presence of a catalyst, which yields 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been studied for its potential applications in scientific research. It has been shown to have antitussive properties, which can be useful in the study of cough reflexes. It has also been studied for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been studied for its potential as an analgesic and as a treatment for motion sickness.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-5-16(6-2)7-8-17-13-9-11(3)14(15)12(4)10-13/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDHSOXTISNUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)
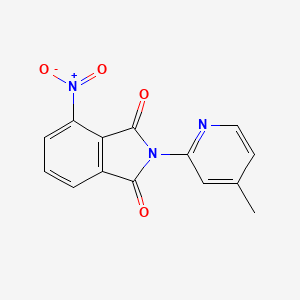

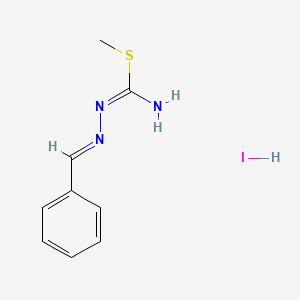

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

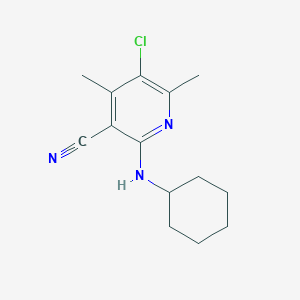
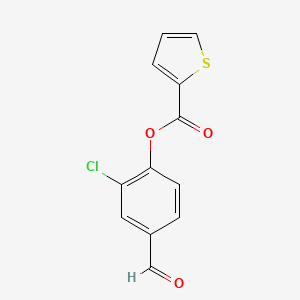
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)